
Idebenone
Übersicht
Beschreibung
Es wurde ursprünglich in den 1980er Jahren von der Takeda Pharmaceutical Company zur Behandlung von Alzheimer-Krankheit und anderen kognitiven Störungen entwickelt . Idebenon ist ein starkes Antioxidans und ein wichtiger Bestandteil der Elektronentransportkette in Mitochondrien, wo es eine entscheidende Rolle bei der zellulären Energieproduktion spielt . Es wurde für verschiedene therapeutische Anwendungen untersucht, darunter neurodegenerative Erkrankungen, mitochondriale Erkrankungen und Sehbehinderungen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Idebenon kann unter Verwendung von Coenzym Q10 und 11-Hydroxyundecansäure als Ausgangsmaterialien synthetisiert werden. Die Synthese beinhaltet eine selektive Chlorierung unter Verwendung eines Metallsalzkatalysators wie Kupfersulfat, Kupferacetat oder Silbercarbonat, gefolgt von einer radikalischen Alkylierung mit Wasserstoffperoxid unter Sauerstoffschutz . Das Reaktionssystem liefert durch Extraktion, Waschen, Trocknen, Vakuumdestillation und Säulenchromatographie gelbe nadelförmige Kristalle von Idebenon .
Industrielle Produktionsverfahren
Die industrielle Produktion von Idebenon folgt ähnlichen Synthesewegen, wird aber für die großtechnische Herstellung optimiert. Das Verfahren beinhaltet die Verwendung kostengünstiger Katalysatoren und Reagenzien, und die Reaktionsbedingungen werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, darunter Kristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen
Idebenon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung kann durch einen Zwei-Elektronen-Reduktionsprozess zu Idebenol (IdBH2) reduziert werden . Es nimmt auch an Substitutionsreaktionen teil, bei denen die Methoxygruppen unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden können .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Idebenon verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Metallkatalysatoren für die Chlorierung und Reduktionsmittel für Reduktionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten und Produktstabilität zu gewährleisten .
Hauptprodukte gebildet
Die Hauptprodukte, die aus den Reaktionen von Idebenon gebildet werden, umfassen Idebenol (IdBH2) und verschiedene substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen . Diese Produkte behalten die Kernbenzochinonstruktur von Idebenon, weisen aber unterschiedliche chemische und biologische Eigenschaften auf.
Wissenschaftliche Forschungsanwendungen
Idebenon wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Medizin: Idebenon wird zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Friedreich-Ataxie und Leber'scher hereditärer Optikusneuropathie eingesetzt.
Wirkmechanismus
Idebenon entfaltet seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften und seine Rolle als mitochondrialer Elektronenträger . Es überträgt Elektronen direkt auf Komplex III der mitochondrialen Elektronentransportkette, umgeht Komplex I und stellt so die zelluläre Energieproduktion (ATP) wieder her . Dieser Mechanismus hilft, Zellen vor oxidativem Schaden zu schützen und die Mitochondrienfunktion zu verbessern . Idebenon hemmt auch die Lipidperoxidation und reduziert die Produktion von freien Radikalen, was zu seinen schützenden Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Friedreich Ataxia
One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of this compound on neurological function in patients with this condition. Results indicated that while this compound showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from this compound treatment .
Idiopathic REM Sleep Behavior Disorder (iRBD)
Recent studies have also focused on this compound's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of this compound over a five-year period. Preliminary data suggest that this compound may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with this compound .
Visual Impairments
Leber’s Hereditary Optic Neuropathy (LHON)
This compound has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving this compound showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .
Table 1: Summary of Key Outcomes from LHON Studies
Study | Treatment Group | Improvement (logMAR) | Statistical Significance |
---|---|---|---|
RHODOS Trial | This compound | -0.135 | p < 0.05 |
Placebo | Placebo | -0.071 | Not significant |
Mitochondrial Dysfunction
This compound's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .
Case Studies and Real-World Evidence
Several retrospective studies have documented real-world experiences with this compound treatment across various conditions:
- Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with this compound, indicating its potential utility in clinical practice .
- Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after this compound treatment, reinforcing findings from controlled trials .
Wirkmechanismus
Idebenone exerts its effects primarily through its antioxidant properties and its role as a mitochondrial electron carrier . It transfers electrons directly to complex III of the mitochondrial electron transport chain, bypassing complex I, and thereby restoring cellular energy (ATP) production . This mechanism helps protect cells from oxidative damage and improves mitochondrial function . This compound also inhibits lipid peroxidation and reduces the production of free radicals, further contributing to its protective effects .
Vergleich Mit ähnlichen Verbindungen
Idebenon wird oft mit anderen Chinonverbindungen, insbesondere Coenzym Q10 (Ubichinon), verglichen. Obwohl beide Verbindungen eine ähnliche Benzochinonstruktur aufweisen, hat Idebenon eine kürzere Hydroxydecyl-Seitenkette im Vergleich zur längeren Isopren-Seitenkette von Coenzym Q10 . Dieser strukturelle Unterschied macht Idebenon weniger lipophil und wasserlöslicher als Coenzym Q10, was seine Bioverfügbarkeit und pharmakokinetischen Eigenschaften beeinflusst . Andere ähnliche Verbindungen umfassen Idebenol, eine reduzierte Form von Idebenon, und verschiedene substituierte Benzochinone, die unterschiedliche chemische und biologische Aktivitäten aufweisen .
Die einzigartige Kombination von antioxidativen Eigenschaften, mitochondrialer Elektronentransportaktivität und therapeutischem Potenzial von Idebenon unterscheidet es von anderen Chinonverbindungen und macht es zu einer wertvollen Verbindung für wissenschaftliche Forschung und medizinische Anwendungen .
Biologische Aktivität
Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
Antioxidant Properties
this compound exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .
Anti-Inflammatory Effects
Research indicates that this compound can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that this compound reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .
Neuroprotective Effects
this compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .
Case Studies and Clinical Trials
-
Leber's Hereditary Optic Neuropathy (LHON)
A multicenter study involving 199 patients with LHON demonstrated that this compound treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .Study Sample Size Treatment Duration Primary Outcome LEROS Study 199 patients Up to 24 months Vision stabilization EAP Study 87 patients Varies 60% benefit in vision improvement -
Alzheimer's Disease
A randomized controlled trial compared this compound with tacrine in Alzheimer's patients. The results indicated that this compound was well-tolerated and showed potential benefits in cognitive function without significant adverse effects . -
Idiopathic REM Sleep Behavior Disorder (iRBD)
The EITRS study is ongoing to assess the long-term efficacy of this compound in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with this compound .
Safety Profile
This compound has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.
Eigenschaften
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
Record name | Idebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idebenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | idebenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.